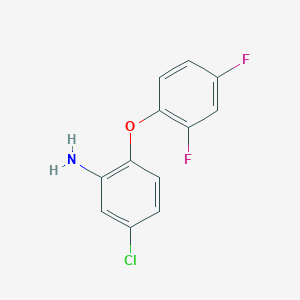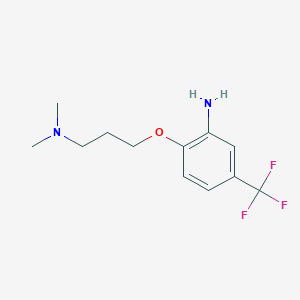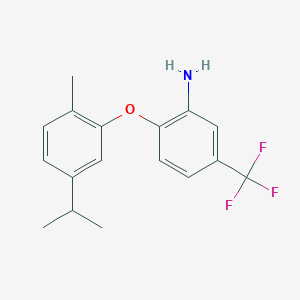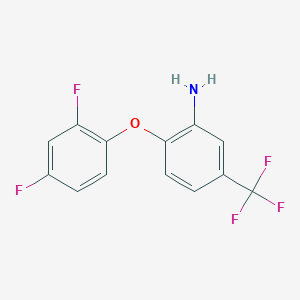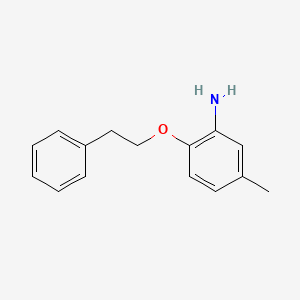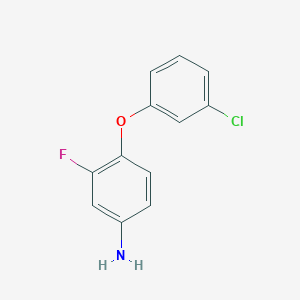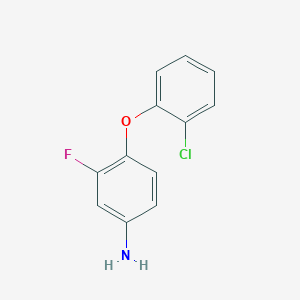
4-(2-Chlorophenoxy)-3-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chlorophenoxy)-3-fluoroaniline is a useful research compound. Its molecular formula is C12H9ClFNO and its molecular weight is 237.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Analysis
4-(2-Chlorophenoxy)-3-fluoroaniline is involved in pharmaceutical analysis. A study utilized 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde as a fluorogenic labeling reagent in HPLC separation of chlorophenols, including compounds related to this compound, for determining chlorocresol and chloroxylenol in pharmaceutical formulations (Gatti et al., 1997).
Antimicrobial Studies
A study synthesized derivatives of this compound, specifically thiazolidinone derivatives, for antimicrobial studies. The compounds showed potential as antimicrobial agents after undergoing various synthetic processes (Patel et al., 2009).
Quinoxaline Derivatives Synthesis
Research involving the synthesis of quinoxaline derivatives utilized this compound. This study focused on creating new quinoxaline derivatives with a unique substitution pattern, which can be significant in chemical research and potential medical applications (Maichrowski et al., 2013).
Metabolic Studies
The compound has been used in metabolic studies, like the investigation of its metabolism in rats using various spectroscopic techniques. This research helps in understanding how such compounds are metabolized in biological systems (Duckett et al., 2006).
Spectroscopy and Crystallography
It is also studied in the field of spectroscopy and crystallography. For example, studies on its thermal decomposition and crystal structure provide insights into its physical and chemical properties (Zakrzewska et al., 2001); (Betz, 2015).
Biofield Energy Treatment Studies
Interestingly, studies involving biofield energy treatments on this compound have been conducted to observe changes in its physical, thermal, and spectral properties (Trivedi et al., 2015).
生化学分析
Biochemical Properties
4-(2-Chlorophenoxy)-3-fluoroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with stearoyl-CoA desaturase (SCD), an enzyme involved in the synthesis of unsaturated fatty acids. This compound acts as an inhibitor of SCD, altering the lipid composition of cells and affecting their viability . This compound also interacts with other biomolecules, such as cytochrome b5 and cytochrome b5 reductase, although it does not inhibit these co-enzymes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly breast and prostate cancer cells, inhibition of SCD by this compound leads to changes in lipid composition, reduced cell viability, and induction of apoptosis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting lipid biosynthesis and promoting the release of cytochrome C .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of stearoyl-CoA desaturase. By binding to the active site of SCD, it prevents the conversion of saturated fatty acids to monounsaturated fatty acids, leading to an accumulation of saturated lipids and a decrease in cell membrane fluidity . This disruption in lipid homeostasis triggers a cascade of molecular events, including the release of cytochrome C and activation of apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of SCD and persistent alterations in lipid metabolism . These long-term effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits SCD without causing significant toxicity. At higher doses, it can induce adverse effects, including hepatotoxicity and disruption of normal lipid metabolism . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as stearoyl-CoA desaturase, influencing the synthesis of unsaturated fatty acids and altering metabolic flux . The compound’s impact on lipid metabolism is a key factor in its biochemical activity and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the endoplasmic reticulum, where it interacts with stearoyl-CoA desaturase and other lipid-metabolizing enzymes . This localization is critical for its function and effectiveness in modulating lipid metabolism and inducing apoptosis in cancer cells.
特性
IUPAC Name |
4-(2-chlorophenoxy)-3-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOGKHVPQVPSJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
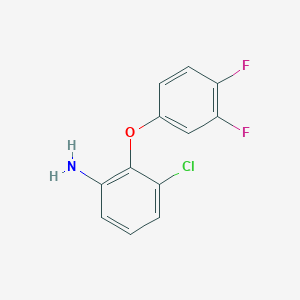
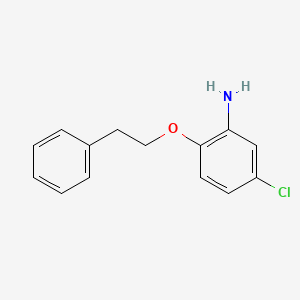
![2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B1328304.png)

